Boc-D-ala-onp
Overview
Description
Futoenone is a naturally occurring organic compound belonging to the class of terpenes. It is characterized by a unique structure that includes a terpene skeleton and a ketone group. Futoenone is typically found in certain plant species such as Magnolia sprengeri and Piper wallichii. The compound is known for its distinctive aromatic properties and is often used in the fragrance industry.
Mechanism of Action
Target of Action
Boc-D-ala-onp, also known as Boc-L-alanine 4-nitrophenyl ester , is primarily used in peptide synthesis . .
Mode of Action
It is generally used in the synthesis of peptides, where it likely interacts with other amino acids to form peptide bonds .
Biochemical Pathways
As a compound used in peptide synthesis, it may be involved in the formation of various peptides, which could then participate in numerous biochemical pathways .
Pharmacokinetics
As a synthetic compound used in peptide synthesis, its bioavailability would likely depend on the specific context of its use .
Result of Action
As a compound used in peptide synthesis, its primary result of action would likely be the formation of peptide bonds, leading to the creation of specific peptides .
Action Environment
Like many compounds used in peptide synthesis, its stability and efficacy may be influenced by factors such as temperature, ph, and the presence of other chemicals .
Preparation Methods
Futoenone can be obtained through both natural extraction and chemical synthesis.
Natural Extraction: : Futoenone is extracted from plants like Magnolia sprengeri and Piper wallichii. The extraction process involves isolating the compound from the plant material using solvents such as ethanol or ether.
Chemical Synthesis: : The synthetic route to futoenone involves starting with terpene-based compounds. One common method includes the use of diacetate intermediates, which are then converted to futoenone through a series of reactions involving tosyl-phenol intermediates. The reaction conditions typically involve the use of catalysts and specific temperature controls to ensure the correct stereochemistry of the final product .
Chemical Reactions Analysis
Futoenone undergoes various types of chemical reactions, including:
Oxidation: : Futoenone can be oxidized to form different products depending on the reagents and conditions used. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: : The compound can be reduced to form alcohols or other reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: : Futoenone can participate in substitution reactions where functional groups are replaced by other groups. These reactions often require specific catalysts and conditions to proceed efficiently.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Futoenone has a wide range of applications in scientific research:
Chemistry: : In chemistry, futoenone is used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: : The compound has been studied for its potential biological activities, including its role as an inhibitor of matrix metalloproteinases. This makes it a candidate for research in areas such as cancer and tissue remodeling .
Medicine: : Futoenone’s inhibitory effects on certain enzymes make it a potential therapeutic agent. Research is ongoing to explore its use in treating various diseases, including inflammatory conditions and cancer .
Industry: : In the fragrance industry, futoenone is valued for its aromatic properties and is used in the formulation of perfumes and other scented products .
Comparison with Similar Compounds
Futoenone is part of a broader class of compounds known as neolignans. Similar compounds include:
Piperenone: Another neolignan with similar inhibitory activities against matrix metalloproteinases.
Piperolactam C: Known for its anti-platelet aggregation activity.
Tulopafant: A potent platelet-activating factor antagonist.
What sets futoenone apart is its unique combination of a terpene skeleton and a ketone group, which contributes to its distinctive chemical and biological properties .
Properties
IUPAC Name |
(4-nitrophenyl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6/c1-9(15-13(18)22-14(2,3)4)12(17)21-11-7-5-10(6-8-11)16(19)20/h5-9H,1-4H3,(H,15,18)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHFNHHZORGDFI-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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